N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a benzimidazole core linked to a pyrrolidinone ring via an ethyl carboxamide bridge. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The 2-methylpropyl (isobutyl) substituent at position 1 of the pyrrolidinone likely modulates lipophilicity and pharmacokinetic properties .
Properties
Molecular Formula |
C18H24N4O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H24N4O2/c1-12(2)10-22-11-13(9-17(22)23)18(24)19-8-7-16-20-14-5-3-4-6-15(14)21-16/h3-6,12-13H,7-11H2,1-2H3,(H,19,24)(H,20,21) |
InChI Key |
OLDWAONNPPVTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the ethyl linker and the pyrrolidine ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, synthetic, and functional features of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide with structurally related compounds from the evidence:
Key Observations:
Structural Flexibility vs. Activity: Compounds with benzimidazole-pyrrolidinone hybrids (e.g., Compounds 12 and 14) demonstrate higher synthetic yields (53–67%) compared to macrocyclic analogs (), which are more synthetically challenging .
Functional Group Trade-offs : While hydrazide (Compound 12) and pyrrole-acetamide (Compound 14) derivatives offer unique binding interactions, the simpler carboxamide bridge in the target compound may reduce metabolic susceptibility .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s benzimidazole-pyrrolidinone scaffold is synthetically tractable, as evidenced by yields >50% in analogs (). However, the absence of explicit synthetic data for the target compound limits direct comparisons .
- Biological Inference : Structural analogs (e.g., Elacridar in ) suggest that carboxamide-linked heterocycles are potent inhibitors of efflux transporters, but the target compound’s specific activity remains unverified .
- Thermal Stability: The decomposition point of Compound 14 (204°C) indicates that pyrrolidinone derivatives are thermally stable, a property likely shared by the target compound .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.
The compound's molecular formula is with a molecular weight of 328.4 g/mol. The structure includes a benzimidazole moiety, which is known for its biological activity, particularly in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₂ |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 1574400-39-7 |
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit notable anticancer activities. Specifically, the compound was tested against A549 human lung adenocarcinoma cells.
Case Study: Anticancer Efficacy
In vitro studies showed that the compound reduced the viability of A549 cells significantly when compared to standard chemotherapeutic agents like cisplatin. The results indicated a structure-dependent activity where modifications in the molecular structure led to varying degrees of cytotoxicity:
- Cytotoxicity Results :
- Compound reduced A549 cell viability to 66% at a concentration of 100 µM.
- Compounds with free amino groups showed higher potency compared to those with acetylamino fragments.
These findings suggest that the incorporation of specific functional groups can enhance the anticancer efficacy of 5-oxopyrrolidine derivatives .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against multidrug-resistant pathogens. The compound exhibited promising results against strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Antimicrobial Testing
The antimicrobial activity was assessed using various multidrug-resistant bacteria, including:
- Klebsiella pneumoniae
- Escherichia coli
- Pseudomonas aeruginosa
Results indicated that this compound demonstrated selective antimicrobial activity against resistant strains, positioning it as a potential candidate for further development in treating infections caused by resistant bacteria .
The biological activities are likely attributed to the compound's ability to interact with cellular targets involved in cancer cell proliferation and bacterial resistance mechanisms. The benzimidazole moiety is known for its role in inhibiting key enzymes and pathways critical for cancer cell survival and bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
